![molecular formula C24H20Cl2N6O B2563826 [4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 1326874-15-0](/img/structure/B2563826.png)
[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a triazole ring, and two chlorophenyl groups . It has been found to have affinity for the 5-hydroxytryptamine receptor 2A (5-HT2A receptor) and the alpha-1A adrenergic receptor .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a triazole ring, which is a five-membered ring containing three nitrogen atoms . The compound also contains two chlorophenyl groups, which are benzene rings with a chlorine atom attached .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 371.87 . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the search results.Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research on similar compounds has focused on their interaction with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies have explored the molecular interactions and pharmacophore models of cannabinoid receptor antagonists, highlighting the role of specific conformations and steric binding interactions in receptor affinity and antagonist activity (Shim et al., 2002).
Antimicrobial Activity
Derivatives structurally related to the queried compound have been synthesized and tested for antimicrobial activity. These studies have demonstrated variable and modest activity against bacteria and fungi, underscoring the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Studies
Some derivatives have been synthesized and evaluated for their anticancer and antituberculosis properties, revealing significant activity against specific cancer cell lines and Mycobacterium tuberculosis. These findings suggest the therapeutic potential of such compounds in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Substance P Antagonist Profiles
Research has also been conducted on the synthesis of compounds for their potential as Substance P antagonists, indicating interest in such molecules for therapeutic applications in conditions mediated by Substance P (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).
Safety and Hazards
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N6O/c25-18-6-8-20(9-7-18)32-23(17-3-2-10-27-16-17)22(28-29-32)24(33)31-13-11-30(12-14-31)21-5-1-4-19(26)15-21/h1-10,15-16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEAIGMZVJLYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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